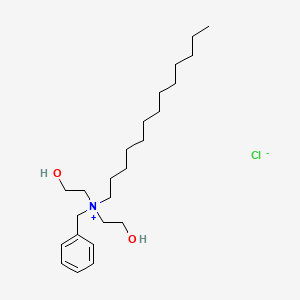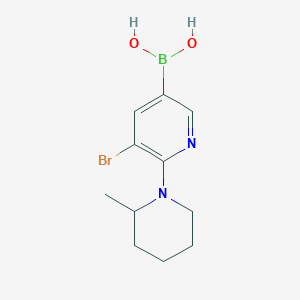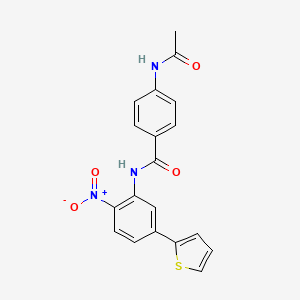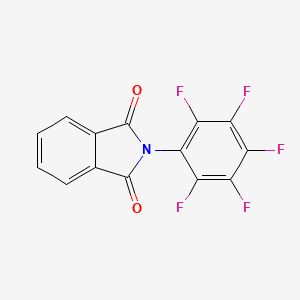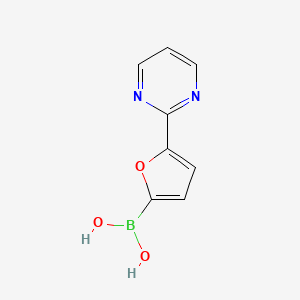
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a bromine atom, an imidazole ring, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Imidazole Substitution: The attachment of an imidazole ring to the pyridine ring.
Boronic Acid Formation:
These steps are carried out under controlled conditions, often involving the use of catalysts and specific reagents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the product .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield alcohols or ketones, while substitution of the bromine atom can produce a wide range of substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. For example, the boronic acid group can form reversible covalent bonds with enzymes and other proteins, modulating their activity. The imidazole ring can also interact with metal ions and other biomolecules, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a boronic acid group.
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)amine: Similar structure but with an amine group instead of a boronic acid group.
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)ketone: Similar structure but with a ketone group instead of a boronic acid group
Uniqueness
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to form reversible covalent bonds with biological targets makes it particularly valuable in medicinal chemistry and drug discovery .
Eigenschaften
Molekularformel |
C8H7BBrN3O2 |
|---|---|
Molekulargewicht |
267.88 g/mol |
IUPAC-Name |
(5-bromo-6-imidazol-1-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H7BBrN3O2/c10-7-3-6(9(14)15)4-12-8(7)13-2-1-11-5-13/h1-5,14-15H |
InChI-Schlüssel |
XZMMCQWKONNICK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(N=C1)N2C=CN=C2)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



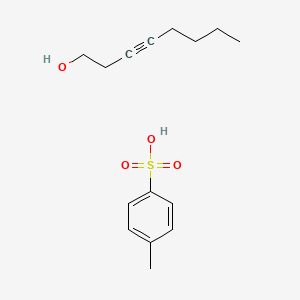

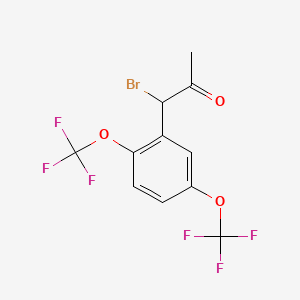

![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)
